2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene group connected to two ethan-1-ol groups through methylene and methylazanediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) typically involves the reaction of 1,4-phenylenebis(methylene) with methylazanediyl and ethan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{1,2-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,3-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(propane-1-ol)
Uniqueness
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
111000-63-6 |
---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]methyl-methylamino]ethanol |
InChI |
InChI=1S/C14H24N2O2/c1-15(7-9-17)11-13-3-5-14(6-4-13)12-16(2)8-10-18/h3-6,17-18H,7-12H2,1-2H3 |
InChI Key |
UUEYZKXGHAQZCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.